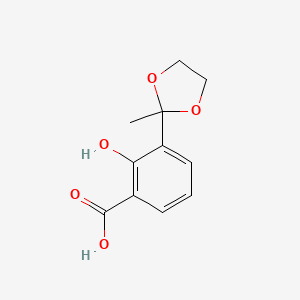
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core with a hydroxy group and a 2-methyl-1,3-dioxolane ring attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For instance, the reaction of salicylic acid with 2-methyl-1,3-dioxolane can be catalyzed by toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent systems would be crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or ligands for biological receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the 1,3-dioxolane ring.
3-(2-Methyl-1,3-dioxolan-2-yl)benzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxy-3-(1,3-dioxolan-2-yl)benzoic acid: Similar structure but lacks the methyl group on the dioxolane ring.
Uniqueness
2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is unique due to the presence of both the hydroxy group and the 2-methyl-1,3-dioxolane ring, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89723-39-7 |
|---|---|
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-11(15-5-6-16-11)8-4-2-3-7(9(8)12)10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
DDYKXFKIMQBIPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC=CC(=C2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
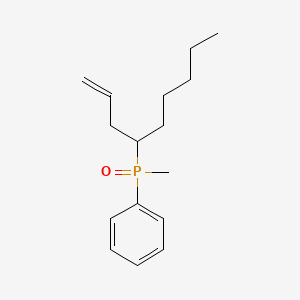
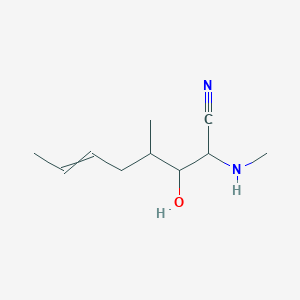
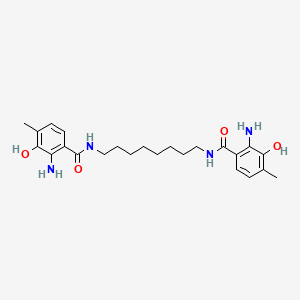

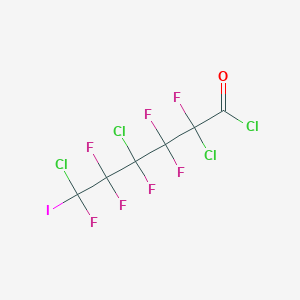
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)

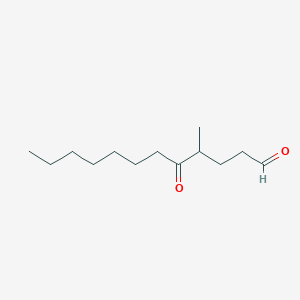
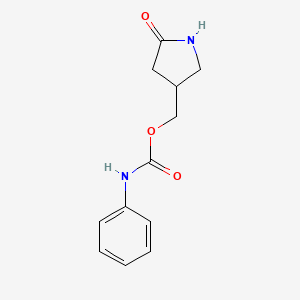
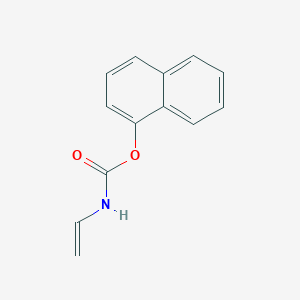
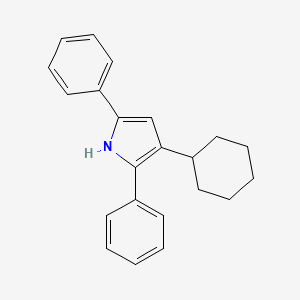

![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
